![molecular formula C22H15ClN6O B2541208 6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923147-21-1](/img/structure/B2541208.png)
6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings including a chromeno ring and a tetrazolo-pyrimidine ring. These types of compounds are often found in pharmaceuticals and materials science due to their unique properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated pi-systems in the heterocyclic rings. The nitrogen and oxygen atoms in the rings can participate in hydrogen bonding, which can affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-rich heterocyclic rings. These rings can act as nucleophiles in reactions with electrophiles. The compound might also undergo reactions at the carbon-carbon double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of heteroatoms (nitrogen and oxygen) and the conjugated system might make the compound polar and could affect its boiling point, melting point, solubility, and spectral properties .Scientific Research Applications
Anti-Tubercular Agents
The compound has been investigated for its potential as an anti-tubercular agent. Researchers synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM .
Optical Properties
Organic molecules containing pyridine-based structures are of interest for modifying and enhancing linear and nonlinear optical properties. While specific studies on this compound are limited, similar pyridine derivatives have been explored for applications such as optical switching, optical logic, memory devices, and signal processing .
Energetic Ionic Compounds
A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium derivatives, including those related to our compound, has been reported. These compounds exhibit good detonation performances and low sensitivities, making them relevant for energetic materials research .
Bipyridine Derivatives
Reactions involving pyridin-2-ol and pentafluoropyridine led to the formation of 2’,3’,5’,6’-tetrafluoro-2H-1,4’-bipyridin-2-one and 2,3,5,6-tetrafluoro-4-(pyridin-2-yloxy)pyridine. These bipyridine derivatives may have applications in various fields .
Antimicrobial Properties
Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles as a catalyst. These compounds were evaluated for their pharmacokinetic profiles, anticancer activity against lung cancer cell lines, antibacterial and antifungal activity, and antioxidant properties. Some derivatives exhibited cytotoxic activity superior to the reference drug imatinib .
Heterocyclic Chemistry
The compound’s structure suggests potential applications in heterocyclic chemistry. Further studies could explore its reactivity, stability, and interactions with other functional groups, leading to novel derivatives with diverse properties .
Future Directions
properties
IUPAC Name |
9-(4-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6O/c23-15-9-7-13(8-10-15)21-18-19(16-5-1-2-6-17(16)30-21)25-22-26-27-28-29(22)20(18)14-4-3-11-24-12-14/h1-12,20-21H,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSDHRCRCURECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(N4C(=NN=N4)N3)C5=CN=CC=C5)C(O2)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine |
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